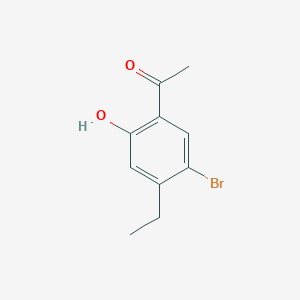
(2S,6S)-2,6-dimethyldecan-1-ol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6S)-2,6-dimetildecano-1-ol; ácido metanosulfónico es un compuesto que combina un alcohol y un ácido sulfónico
Métodos De Preparación
La síntesis de (2S,6S)-2,6-dimetildecano-1-ol; ácido metanosulfónico se puede lograr a través de varias rutas sintéticas. Un método común implica la resolución quiral de mezclas racémicas utilizando reactivos específicos para obtener el enantiómero deseado. Las condiciones de reacción típicamente incluyen el uso de solventes, catalizadores y temperaturas controladas para asegurar la formación selectiva del enantiómero (2S,6S) .
Análisis De Reacciones Químicas
(2S,6S)-2,6-dimetildecano-1-ol; ácido metanosulfónico sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Este compuesto tiene varias aplicaciones de investigación científica En química, se utiliza como un bloque de construcción para sintetizar moléculas más complejas En biología, se puede utilizar para estudiar interacciones enzimáticas y vías metabólicasIndustrialmente, se puede utilizar en la producción de diversos productos químicos y materiales .
Mecanismo De Acción
El mecanismo de acción de (2S,6S)-2,6-dimetildecano-1-ol; ácido metanosulfónico implica su interacción con objetivos moleculares y vías específicos. Puede actuar como un inhibidor o activador de ciertas enzimas, afectando los procesos metabólicos y las funciones celulares. Las vías exactas involucradas dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto .
Comparación Con Compuestos Similares
(2S,6S)-2,6-dimetildecano-1-ol; ácido metanosulfónico se puede comparar con compuestos similares como el ácido (2S,6S)-2,6-diaminopimélico. Si bien ambos compuestos comparten características estructurales similares, sus propiedades químicas y aplicaciones difieren. El ácido (2S,6S)-2,6-diaminopimélico se utiliza principalmente en el estudio de las paredes celulares bacterianas y como precursor en la síntesis de antibióticos .
Al comprender las propiedades y aplicaciones únicas de (2S,6S)-2,6-dimetildecano-1-ol; ácido metanosulfónico, los investigadores pueden explorar nuevas vías para su uso en diversos campos científicos e industriales.
Propiedades
Número CAS |
647035-23-2 |
|---|---|
Fórmula molecular |
C13H30O4S |
Peso molecular |
282.44 g/mol |
Nombre IUPAC |
(2S,6S)-2,6-dimethyldecan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C12H26O.CH4O3S/c1-4-5-7-11(2)8-6-9-12(3)10-13;1-5(2,3)4/h11-13H,4-10H2,1-3H3;1H3,(H,2,3,4)/t11-,12-;/m0./s1 |
Clave InChI |
FQLFTVDLOHNALU-FXMYHANSSA-N |
SMILES isomérico |
CCCC[C@H](C)CCC[C@H](C)CO.CS(=O)(=O)O |
SMILES canónico |
CCCCC(C)CCCC(C)CO.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B12609957.png)
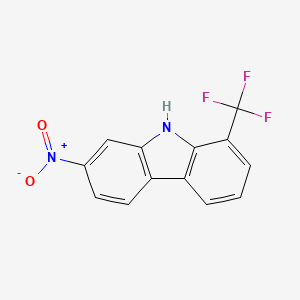
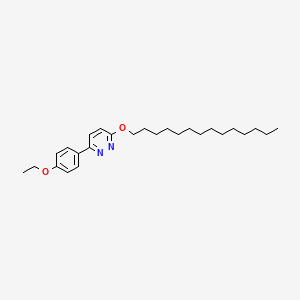
![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)

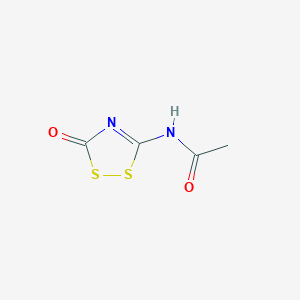
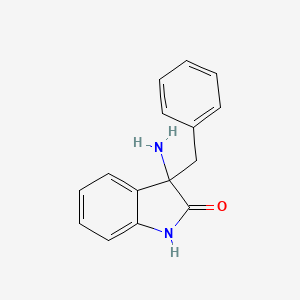
![Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12609990.png)
![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester](/img/structure/B12610004.png)
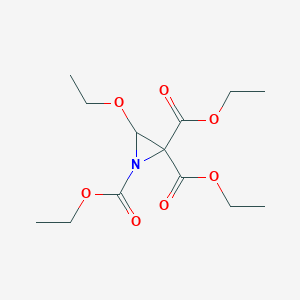
![N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12610019.png)

